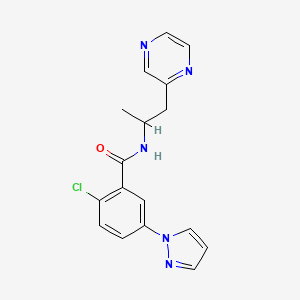
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-methylglycinamide: is a complex organic compound characterized by its unique structure, which includes a cyano group, dimethoxyphenyl ring, dioxolane ring, and glycinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-methylglycinamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Dimethoxyphenyl Intermediate: The initial step involves the synthesis of the 2-cyano-4,5-dimethoxyphenyl intermediate through nitration and subsequent reduction reactions.
Introduction of the Dioxolane Ring: The next step involves the formation of the 1,3-dioxolane ring through a cyclization reaction with appropriate diol and aldehyde precursors.
Coupling with Glycinamide: The final step involves coupling the dioxolane intermediate with glycinamide under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and hydrogen gas (H~2~) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-methylglycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-ethylglycinamide
- N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-propylglycinamide
- N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-butylglycinamide
Uniqueness
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-[1,3-dioxolan-2-ylmethyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-19(10-16-23-4-5-24-16)9-15(20)18-12-7-14(22-3)13(21-2)6-11(12)8-17/h6-7,16H,4-5,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGWRDBILXXXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1OCCO1)CC(=O)NC2=CC(=C(C=C2C#N)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6068320.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-3-hydroxy-7-methoxy-2-(4-methylphenyl)isoquinolin-1-one](/img/structure/B6068322.png)
![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6068330.png)
![1-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanone](/img/structure/B6068338.png)
![N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE](/img/structure/B6068351.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6068360.png)
![N-methyl-1-(2-phenylethyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6068365.png)
![N-(4-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6068366.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B6068368.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6068379.png)
![N-[2-methyl-3-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}carbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6068381.png)
![2-[({3-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B6068389.png)

